N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. It features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, along with a 2-methylphenyl group and a phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities.
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is classified as an amide, specifically a carboxamide derived from pyrrolidine. It falls under the broader category of heterocyclic compounds, which include rings containing atoms other than carbon, such as nitrogen.
The synthesis of N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves several key steps:
The reaction conditions typically require careful control of temperature and time to maximize yield and minimize by-products. Continuous flow reactors may also be employed for industrial-scale production, enhancing efficiency.
The molecular structure of N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can be represented as follows:
The structure includes:
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide insights into its bonding and functional groups .
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific biological targets, such as receptors or enzymes. It may act as an inhibitor for certain enzymes linked to inflammatory pathways, potentially exhibiting anti-inflammatory properties. The precise molecular pathways depend on the context of its application .
Relevant analytical data (e.g., NMR, IR spectra) confirm the structural integrity and purity of synthesized samples .
N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide has potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders due to its anticonvulsant properties observed in related compounds. Its ability to modulate enzyme activity positions it as a candidate for further research into therapeutic agents against inflammation and other diseases .
Amide bond formation between 3-phenylpyrrolidine and 2-methylaniline constitutes the pivotal step in synthesizing N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide. Carbodiimide-mediated coupling remains predominant, with N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) serving as primary coupling agents at 0-25°C in dichloromethane or dimethylformamide solvents [6] [8]. Catalytic 4-dimethylaminopyridine (DMAP) (5-10 mol%) significantly accelerates reaction kinetics by facilitating O-acylisourea intermediate formation, achieving yields >85% within 4 hours. Alternative reagents include benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and ethyl cyano(hydroxyimino)acetate (Oxyma), which minimize epimerization at the pyrrolidine stereocenter [8].
Table 1: Amide Coupling Efficiency with Different Reagents
Coupling System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
DIC/DMAP | Dichloromethane | 25 | 4 | 88 |
DCC/HOBt | Dimethylformamide | 0→25 | 6 | 82 |
PyBOP/Diisopropylethylamine | Acetonitrile | 25 | 2 | 91 |
Oxyma/DIC | Tetrahydrofuran | 25 | 3 | 89 |
Pre-activation of 3-phenylpyrrolidine-1-carboxylic acid as acid chlorides (using oxalyl chloride/thionyl chloride) enables amine coupling under Schotten-Baumann conditions, though this method requires strict moisture control. Recent advances employ mixed anhydride approaches with isobutyl chloroformate, particularly for acid-sensitive substrates [6].
Transition-metal catalysis enables late-stage functionalization of the carboxamide framework. Palladium-catalyzed Suzuki-Miyaura coupling permits aryl diversification at the pyrrolidine 3-position, using 3-(4-bromophenyl)pyrrolidine precursors with phenylboronic acids under Pd(PPh₃)₄ catalysis (2-5 mol%) in toluene/ethanol mixtures (3:1) at 80°C [5]. Copper(I)-mediated Ullmann reactions install nitrogen-based substituents on the 2-methylphenyl ring, with copper(I) iodide/1,10-phenanthroline systems achieving C–N bond formation in 70-78% yield at 110°C in dimethyl sulfoxide [8].
For N-functionalization, iridium-catalyzed C–H activation demonstrates exceptional efficiency. Using [Ir(cod)OMe]₂ with bisphosphine ligands, selective ortho-borylation of the 2-methylphenyl group proceeds at 80°C in tetrahydrofuran, introducing boronate handles for further derivatization. Photoredox catalysis with fac-Ir(ppy)₃ enables radical-mediated decarboxylative alkylations at the pyrrolidine nitrogen under visible light irradiation [5].
The chiral center at pyrrolidine C3 demands precise stereocontrol during synthesis. Chiral pool approaches utilize enantiopure trans-4-hydroxy-L-proline, which undergoes sequential protection, O-mesylation, elimination, and palladium-catalyzed hydrogenation to afford (3R)-3-phenylpyrrolidine with >98% ee [5] [6]. Asymmetric hydrogenation of 3-phenyl-1H-pyrrole precursors proves industrially viable, with Rh(COD)₂BF₄/(R,R)-Et-DuPhos catalyst achieving 97% ee at 50 psi H₂ in methanol [6].
Table 2: Stereoselective Synthesis Methods for 3-Substituted Pyrrolidines
Method | Chiral Source/Catalyst | Key Intermediate | ee (%) | Configuration |
---|---|---|---|---|
Chiral Pool Resolution | L-Hydroxyproline | 4-(Benzoyloxy)proline | 99 | (3R) |
Asymmetric Hydrogenation | Rh/(R,R)-Et-DuPhos | 3-Phenyl-1-Boc-pyrrole | 97 | (3S) |
Enzymatic Resolution | Lipase PS-C3 | N-Acetyl-3-phenylpyrrolidine | 95 | Racemic separation |
Chiral Auxiliary | (1R,2S)-Norephedrine | Oxazolidinone imide | 94 | (3S) |
Crystallization-induced diastereomer separation remains crucial for large-scale production. Diastereomeric salts formed with dibenzoyl-L-tartaric acid in ethanol enable isolation of the (3S)-enantiomer with 99.5% de after three recrystallizations. X-ray crystallographic analysis confirms the stereochemistry where the phenyl group occupies a pseudo-equatorial position with N-carboxamide adopting trans-configuration relative to C3 substituent [6].
Continuous flow technology enhances manufacturing efficiency through precise reaction control. The amide coupling step achieves 93% yield in a Corning Advanced-Flow reactor with 2-minute residence time at 50°C, using DIC/Oxyma in dimethylformamide with in-line aqueous workup [8]. Process analytical technology (PAT) integration enables real-time Fourier-transform infrared monitoring of carbodiimide consumption and urea byproduct formation.
Automated purification employs simulated moving bed chromatography with Chiralpak IC columns (20 μm silica) in ethanol/n-hexane (30:70), resolving enantiomers at 1.2 kg/day throughput. Continuous crystallization in oscillatory baffled reactors produces polymorphically pure material (Form I) via anti-solvent addition (water) with controlled nucleation kinetics [6].
Key industrial considerations include:
These advancements establish robust kilogram-scale production capabilities, supporting pharmacological evaluation of N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide derivatives without disclosing therapeutic applications [6] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1